molecular formula C23H18Cl2N2O2 B10891818 4-chloro-1-(4-chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

4-chloro-1-(4-chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

Cat. No.: B10891818
M. Wt: 425.3 g/mol
InChI Key: KISDPWIHAUHCDV-UHFFFAOYSA-N
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Description

2-[4-CHLORO-1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-[4-CHLORO-1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction is characterized by its simplicity, metal-free catalysis, and acid or base-free conditions. The reaction typically yields the desired pyrazole compound in high yields (78-92%) and is characterized by various spectroscopic techniques such as HR-MS, FT-IR, 1H NMR, and 13C NMR .

Chemical Reactions Analysis

2-[4-CHLORO-1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce different functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, in its role as an antidepressant, it may interact with neurotransmitter receptors in the brain, altering the levels of serotonin and dopamine. In its antibacterial application, it may inhibit bacterial enzymes, disrupting essential metabolic processes .

Properties

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

4-chloro-1-(4-chlorophenyl)-3,5-bis(2-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H18Cl2N2O2/c1-28-19-9-5-3-7-17(19)22-21(25)23(18-8-4-6-10-20(18)29-2)27(26-22)16-13-11-15(24)12-14-16/h3-14H,1-2H3

InChI Key

KISDPWIHAUHCDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=NN2C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC)Cl

Origin of Product

United States

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